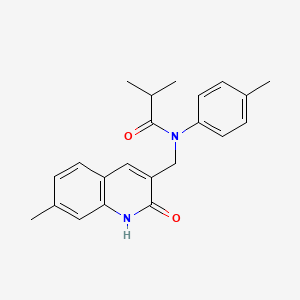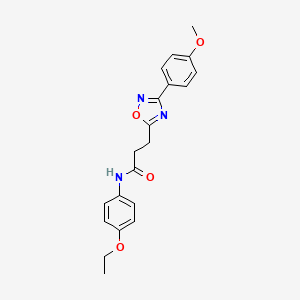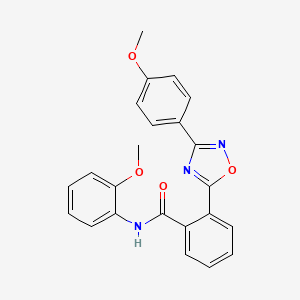
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMPO and has a unique molecular structure that makes it an interesting target for synthesis and study. In
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole varies depending on its application. In anticancer studies, it has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. As a COX-2 inhibitor, it selectively inhibits the COX-2 enzyme, which is involved in inflammation and pain. In materials science, it acts as a luminescent center, emitting light when excited by an external energy source. In organic electronics, it acts as a hole-transporting material, facilitating the movement of positive charges in the device.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In anticancer studies, it has been shown to inhibit cancer cell proliferation and induce apoptosis. As a COX-2 inhibitor, it reduces inflammation and pain. In materials science, it emits light when excited, making it useful for luminescent applications. In organic electronics, it facilitates the movement of positive charges, improving the efficiency of the device.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole in lab experiments is its unique molecular structure, which makes it an interesting target for synthesis and study. It also has potential applications in various fields, making it a versatile compound. However, one of the limitations is its relatively low solubility in common solvents, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research involving 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent and COX-2 inhibitor, with a focus on improving its efficacy and reducing side effects. Another direction is to explore its potential as a building block for the synthesis of new luminescent materials with improved properties. In organic electronics, there is potential to optimize its use as a hole-transporting material to improve the efficiency of devices. Overall, 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
Synthesis Methods
The synthesis of 3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of p-tolyl hydrazine with ethyl 2-cyano-3-(2-ethoxy-6-methylpyridin-3-yl)acrylate in the presence of a catalyst such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different hydrazines or acrylates as starting materials.
Scientific Research Applications
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(p-tolyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a selective COX-2 inhibitor. In materials science, it has been used as a building block for the synthesis of luminescent materials. In organic electronics, it has been investigated for its potential use as a hole-transporting material in organic light-emitting diodes.
properties
IUPAC Name |
3-(2-ethoxy-6-methylpyridin-3-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-4-21-17-14(10-7-12(3)18-17)15-19-16(22-20-15)13-8-5-11(2)6-9-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHNMCCIKUDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-YL]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)

![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)







![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)


